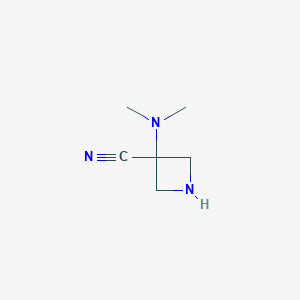

3-(Dimethylamino)azetidine-3-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H11N3 |

|---|---|

Molecular Weight |

125.17 g/mol |

IUPAC Name |

3-(dimethylamino)azetidine-3-carbonitrile |

InChI |

InChI=1S/C6H11N3/c1-9(2)6(3-7)4-8-5-6/h8H,4-5H2,1-2H3 |

InChI Key |

DVFPRXOPULMMAL-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1(CNC1)C#N |

Origin of Product |

United States |

Synthetic Methodologies for the Azetidine Core and Its Functionalization

General Strategies for Azetidine (B1206935) Ring Construction

The construction of the azetidine ring can be achieved through several distinct synthetic routes, each with its own advantages and substrate scope.

Intramolecular cyclization is a common and direct method for forming the azetidine ring. frontiersin.orgnih.gov This strategy typically involves a nucleophilic substitution reaction where a nitrogen atom attacks a carbon atom bearing a suitable leaving group within the same molecule. frontiersin.org For instance, the cyclization of γ-amino alcohols or their derivatives, such as haloamines or mesylates, is a well-established route. frontiersin.org

A notable example is the La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines, which yields azetidines in high yields. frontiersin.orgnih.gov This method has been shown to tolerate various functional groups. frontiersin.orgnih.gov The synthesis of 3,3-disubstituted azetidines can be envisioned using a precursor that already contains the desired substituents. For the target molecule, this would involve the cyclization of a precursor such as 4-halo-2-(dimethylamino)-2-cyanobutylamine.

Another approach involves the thermal isomerization of substituted aziridines. For example, 3-bromoazetidine-3-carboxylic acid derivatives have been synthesized through the base-promoted cyclization of dibromo amino esters to form an aziridine (B145994) intermediate, which then undergoes thermal isomerization to the more stable azetidine ring. rsc.org The resulting 3-bromo-3-carboxyazetidine can then be subjected to nucleophilic substitution with dimethylamine (B145610) and conversion of the carboxylic acid to a nitrile. rsc.org

Table 1: Examples of Intramolecular Cyclization for Azetidine Synthesis

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| cis-3,4-epoxy amine | La(OTf)₃, DCE, reflux | Azetidine derivative | 81% | frontiersin.org |

| Dibromo amino ester | Base, then DMSO, 70 °C | 3-Bromoazetidine-3-carboxylic acid ester | - | rsc.org |

| Homoallyl amines | Iodine, room temperature | cis-2,4-Iodo-azetidine | - | nih.gov |

Cycloaddition reactions offer a powerful and convergent approach to the azetidine core. The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is one of the most direct methods for synthesizing functionalized azetidines. nih.gov Recent developments have utilized visible-light-mediated energy transfer to facilitate these reactions under mild conditions, yielding highly functionalized bicyclic azetidines with high diastereoselectivity. nih.gov

Another significant cycloaddition is the [3+1] cycloaddition. For example, the reaction of azomethine ylides with aromatic isocyanides in the presence of Y(OTf)₃ can produce azetidine derivatives. rsc.org Additionally, an enantioselective [3+1] cycloaddition of donor-acceptor aziridines with isocyanides has been achieved using a chiral N,N'-dioxide/Mg(II) complex as a catalyst. nih.gov

For the synthesis of a 3,3-disubstituted azetidine like the target compound, a [2+2] cycloaddition between an appropriately substituted alkene and an imine could be a viable strategy. For instance, the reaction of 2-(dimethylamino)acrylonitrile with a suitable imine could theoretically yield the desired azetidine core.

Table 2: Examples of Cycloaddition Reactions for Azetidine Synthesis

| Reaction Type | Reactants | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Visible light-mediated aza Paternò–Büchi [2+2] | Oxime and alkene | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, visible light, THF | Bicyclic azetidine | 98% | nih.gov |

| [3+1] Cycloaddition | Azomethine ylide and aromatic isocyanide | Y(OTf)₃ | Azetidine derivative | Good yields | rsc.org |

| Enantioselective [3+1] Cycloaddition | Donor-acceptor aziridine and isocyanide | Chiral N,N'-dioxide/Mg(II) complex | Exo-imido azetidine | - | nih.gov |

The reduction of the carbonyl group of β-lactams (azetidin-2-ones) is a well-established method for the synthesis of azetidines. nih.gov However, the choice of reducing agent is critical, as some reagents can lead to cleavage of the four-membered ring. rsc.org Reagents such as diborane (B8814927) have been reported to produce 1,3-amino-alcohols instead of the desired azetidines. rsc.org

More chemoselective reducing agents have been developed to address this issue. For example, 9-borabicyclo[3.3.1]nonane (9-BBN) has been shown to effectively reduce tertiary lactams to the corresponding cyclic amines, tolerating other functional groups like esters. organic-chemistry.org Sodium borohydride (B1222165) has also been used for the reduction of lactams. acs.org

This approach is particularly useful for accessing C3-functionalized azetidines. A protocol for the diastereoselective synthesis of 2,3-disubstituted 1-arylazetidines via the NaBH₄ promoted reduction of C-3 functionalized azetidin-2-ones has been developed. rsc.org This method could be adapted for the synthesis of 3-amino-azetidines. rsc.org To synthesize the target molecule via this route, one would need to first synthesize the corresponding 3-(dimethylamino)-3-cyano-azetidin-2-one.

Multicomponent reactions (MCRs) provide an efficient means to construct complex molecules in a single step from three or more starting materials. A four-component strain-release-driven synthesis of functionalized azetidines has been reported, which allows for a modular and diversity-oriented approach to these scaffolds. researchgate.net This reaction involves a researchgate.netnih.gov-Brook rearrangement followed by a strain-release-driven anion relay sequence starting from azabicyclo[1.1.0]butane. researchgate.net

Copper-catalyzed multicomponent reactions of terminal alkynes, sulfonyl azides, and carbodiimides have also been used to prepare functionalized azetidine derivatives under mild conditions. organic-chemistry.org The applicability of MCRs to the synthesis of 3,3-disubstituted azetidines makes them an attractive strategy for accessing complex structures like 3-(dimethylamino)azetidine-3-carbonitrile.

Stereoselective Synthesis of Azetidine Derivatives

Controlling the stereochemistry of the azetidine ring is a critical aspect of their synthesis, especially for applications in medicinal chemistry.

Diastereoselective synthesis of azetidines can be achieved through various methods. As mentioned earlier, the NaBH₄-promoted reduction of C-3 functionalized azetidin-2-ones can lead to the diastereoselective formation of trans-azetidines. rsc.org

Visible light-enabled aza Paternò–Büchi reactions have also demonstrated excellent diastereoselectivity in the formation of bicyclic azetidines. nih.gov Furthermore, the iodine-mediated cyclization of homoallyl amines delivers cis-2,4-disubstituted azetidines with complete stereocontrol. nih.gov

A highly enantioselective and diastereoselective difunctionalization of azetines has been developed using copper catalysis to install boryl and allyl groups across the double bond, creating two new stereogenic centers with high control. acs.org While this method provides cis-2,3-disubstituted azetidines, the principles of stereocontrol could potentially be adapted for other substitution patterns.

For a 3,3-disubstituted azetidine like the target compound, the stereocenter is not on the ring itself but could be relevant if chiral auxiliaries are used or if there are other stereocenters in the molecule. The diastereoselective synthesis of polysubstituted azetidines from 1,3-amino alcohols with three chiral centers has also been reported, showcasing methods to control complex stereochemical outcomes. acs.org

Table 3: Examples of Diastereoselective Azetidine Synthesis

| Method | Starting Material | Reagents/Conditions | Product Stereochemistry | Reference |

|---|---|---|---|---|

| Reduction of β-lactam | C-3 functionalized azetidin-2-one (B1220530) | NaBH₄, isopropanol | trans-Azetidine | rsc.org |

| Intramolecular Cyclization | Homoallyl amine | Iodine | cis-2,4-Azetidine | nih.gov |

| Aza Paternò–Büchi | Imine and alkene | Visible light, photocatalyst | >20:1 d.r. | nih.gov |

| Difunctionalization of Azetine | Azetine, allyl phosphate, bis(pinacolato)diboron | Cu/bisphosphine catalyst | cis-2,3-Disubstituted azetidine | acs.org |

Enantioselective Methodologies for Optically Active Azetidines

The synthesis of optically active azetidines is of paramount importance for their use as chiral building blocks and in pharmaceutical applications. Several methodologies have been developed to achieve high enantioselectivity.

One prominent strategy involves the use of chiral auxiliaries, such as tert-butanesulfinamide. This approach provides a three-step route to C2-substituted azetidines bearing a range of aryl, vinyl, allyl, and alkyl groups. The method starts with inexpensive starting materials and utilizes either the (R)- or (S)-sulfinamide to control the stereochemistry of the final product. Similarly, chiral N-propargylsulfonamides can be converted into chiral azetidin-3-ones with excellent enantiomeric excess (>98% e.e.) via a gold-catalyzed oxidative cyclization. This method avoids the use of toxic diazo intermediates and allows for the removal of the t-butanesulfonyl protecting group under acidic conditions.

Metal-catalyzed asymmetric reactions are another powerful tool. For instance, a library of 2-azetidinylcarboxylic acids has been synthesized through the metal-catalyzed asymmetric reduction of unsaturated carboxylic acid precursors. This organometallic route provides access to non-natural azetidine-based amino acids (Aze), which are valuable in protein engineering. Copper-catalyzed asymmetric boryl alkylation of azetines has also been demonstrated, allowing for the difunctionalization of the ring and the creation of two new stereogenic centers with high regio-, enantio-, and diastereoselectivity.

The following table summarizes a selection of enantioselective methods for azetidine synthesis.

Reaction Mechanisms and Reactivity Profiles of Azetidine Systems

Influence of Ring Strain on Azetidine (B1206935) Reactivity

The chemical behavior of azetidines is largely dictated by the significant ring strain inherent in the four-membered heterocyclic system. This strain, estimated to be approximately 25.4 kcal/mol, arises from bond angle distortion and torsional strain, making the ring susceptible to reactions that lead to its opening. The ring strain energy of azetidine is intermediate between that of the more reactive aziridines (approx. 27.7 kcal/mol) and the relatively stable five-membered pyrrolidines (approx. 5.4 kcal/mol). This balance means azetidines are stable enough for handling and isolation but can be readily activated for synthetic transformations, a characteristic often described as "strain-driven reactivity".

This inherent strain is the primary driving force for many reactions involving the azetidine core, particularly ring-opening reactions that relieve the strain. While specific thermodynamic data for 3-(Dimethylamino)azetidine-3-carbonitrile are not extensively documented, its reactivity profile is expected to be heavily influenced by this fundamental property of the azetidine scaffold. The presence of geminal substituents at the C3 position, such as the electron-donating dimethylamino group and the electron-withdrawing carbonitrile group, can modulate the electronic properties and stability of the ring but does not negate the underlying influence of ring strain on its potential for chemical transformation.

Table 1: Comparison of Ring Strain in Saturated Heterocycles

| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) |

|---|---|---|

| Aziridine (B145994) | 3 | 27.7 |

| Azetidine | 4 | 25.4 |

| Pyrrolidine | 5 | 5.4 |

Nucleophilic Attack and Ring-Opening Reactions

Azetidines undergo nucleophilic ring-opening reactions, which serve as a powerful method for synthesizing polysubstituted linear amines. However, unlike the more reactive aziridines, the azetidine ring is generally stable to nucleophilic attack unless the nitrogen atom is activated. This activation, typically achieved with a Lewis or Brønsted acid, forms an azetidinium ion, which is significantly more electrophilic and susceptible to ring-opening.

The nucleophile attacks one of the carbon atoms adjacent to the ring nitrogen (C2 or C4), leading to the cleavage of a carbon-nitrogen bond in a classic SN2-type mechanism. For an unsymmetrically substituted azetidine, the site of nucleophilic attack (regioselectivity) is determined by a combination of steric and electronic factors.

Electrophilic Activation and Subsequent Chemical Transformations

Electrophilic activation of the azetidine nitrogen is a crucial step for many of its chemical transformations, most notably ring-opening reactions. The lone pair of electrons on the nitrogen atom readily reacts with electrophiles. Common activation methods include protonation with acids or reaction with alkylating or acylating agents to form quaternary azetidinium salts.

For instance, acylation with an acyl chloride (RCOCl) in the presence of a Lewis acid like aluminum chloride is a standard method for activating heterocycles. The reaction of an azetidine with an acyl chloride would form an N-acylazetidinium intermediate. This intermediate is highly activated towards nucleophilic attack, where even weak nucleophiles can open the ring.

In this compound, there are two nitrogen atoms that could potentially react with an electrophile: the ring nitrogen and the exocyclic dimethylamino nitrogen. The relative basicity of these two sites would determine the chemoselectivity of electrophilic attack. Generally, the azetidine nitrogen is the more common site for activation leading to ring transformations. Once activated, the azetidinium ion of this compound would be expected to undergo ring-opening by a suitable nucleophile present in the reaction mixture, yielding a functionalized γ-aminonitrile derivative.

Rearrangement Reactions of Azetidine Derivatives

Azetidine derivatives can participate in various rearrangement reactions, often driven by the release of ring strain or the formation of more stable intermediates. One of the noted rearrangements is the Stevens rearrangement, which can occur in azetidinium salts under basic conditions. These rearrangements typically involve the migration of a group to an adjacent, electron-deficient center.

While specific rearrangement pathways for this compound are not well-documented, possibilities can be inferred from general azetidine chemistry. For example, the formation of an ylide at the nitrogen atom, followed by a- or-sigmatropic rearrangement, could lead to ring-expanded products like pyrrolidines. The presence of the geminal dimethylamino and cyano groups at C3 would significantly influence the stability of any potential intermediates (e.g., carbanions or radicals) that might be involved in a rearrangement pathway. Furthermore, intramolecular reactions following an initial ring-opening can lead to rearranged products, such as the formation of lactams or lactones under specific acidic conditions.

Chemo- and Regioselectivity in Azetidine-Involving Reactions

Selectivity is a critical consideration in the reactions of functionalized azetidines like this compound, which possesses multiple reactive sites.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the target molecule, potential sites for reaction include:

Azetidine Ring Nitrogen: Can be alkylated, acylated, or protonated

Computational and Theoretical Chemistry Studies of Azetidine Derivatives

Quantum Chemical Investigations of Electronic Structure and Stability

Quantum chemical methods are fundamental to understanding the intrinsic properties of molecules. For azetidine (B1206935) derivatives, these calculations provide insights into electron distribution, molecular orbital energies, and the nature of chemical bonds, which collectively determine the molecule's stability and chemical behavior.

Density Functional Theory (DFT) has become a primary quantum-mechanical method for calculating the electronic structure of molecules, offering a favorable balance between accuracy and computational cost. nih.govyoutube.com This method is widely applied to study azetidines and other heterocycles. nih.govumn.edu DFT calculations can predict atomic geometries, crystal structures, and vibrational properties. youtube.com For a molecule like 3-(Dimethylamino)azetidine-3-carbonitrile, DFT would be employed to optimize its three-dimensional structure, calculating the ground-state energy and electron density. From the electron density, various properties can be derived, including atomic charges and electrostatic potential maps, which reveal the distribution of charge within the molecule. youtube.comirjweb.com These calculations are crucial for predicting which parts of the molecule are electron-rich (nucleophilic) or electron-poor (electrophilic). The accuracy of DFT predictions often shows that parameters like lattice constants are within a few percent of experimental results. youtube.com

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO is the lowest-energy orbital capable of accepting electrons, thus acting as an electron acceptor (electrophile). youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.comresearchgate.net A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more polarizable and reactive. researchgate.net For azetidine derivatives, computational models are used to calculate these frontier orbital energies to predict whether certain reactions, such as cycloadditions, will occur. mit.edu

| Compound/Derivative Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Key Insight |

|---|---|---|---|---|

| Generic Triazine Derivative | -6.297 | -1.810 | 4.487 | Reflects chemical reactivity and stability. irjweb.com |

| Piperazine-Citral Sulfonyl Derivative | - | - | Small ΔE | Indicates higher tendency for electron transfer. researchgate.net |

| Formaldehyde (for illustration) | - | - | - | FMO analysis helps predict reaction sites, like protonation. youtube.com |

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. wikipedia.orgwisc.edu This analysis provides detailed information about charge distribution, hybridization, and, crucially, the stabilizing interactions between filled (donor) and empty (acceptor) orbitals. wikipedia.orgresearchgate.net

| NBO Interaction (Donor → Acceptor) | Second-Order Perturbation Energy E(2) (kcal/mol) | Significance in Azetidine Derivatives |

|---|---|---|

| LP(N) → σ(C-C) | Variable | Stabilization from the nitrogen lone pair interacting with adjacent anti-bonding orbitals. |

| σ(C-H) → σ(N-C) | Variable | Hyperconjugative effects influencing ring conformation and stability. |

| LP(Nnitrile) → σ*(C-C) | Variable | Interaction of the nitrile lone pair with the azetidine ring framework. |

Note: LP denotes a lone pair. E(2) values are illustrative and depend on the specific molecule and conformation.

Conformational Analysis and Energetics of Azetidine Scaffolds

The four-membered azetidine ring is not planar and exists in puckered conformations to relieve ring strain. Computational methods are essential for exploring the potential energy surface of azetidine derivatives to identify stable conformers and the energy barriers between them. A study on proline analogues, including L-azetidine-2-carboxylic acid, found that the azetidine ring can adopt either a puckered structure depending on the peptide backbone. nih.gov

For a 3,3-disubstituted azetidine like this compound, conformational analysis would focus on the degree of ring puckering and the orientation of the dimethylamino and carbonitrile substituents (axial vs. equatorial-like positions). DFT calculations can determine the relative energies of these different conformations, predicting the most stable and thus most populated structure in the gas phase or in solution by using a self-consistent reaction field method. nih.gov This information is vital as the conformation of the azetidine ring can significantly impact its biological activity and reactivity.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including those for synthesizing azetidines. mit.eduresearchgate.net By mapping the entire reaction pathway, from reactants to products, researchers can identify intermediates and, most importantly, the high-energy transition states that control the reaction rate.

For example, the synthesis of azetidines via the aza Paternò–Büchi reaction (a [2+2] cycloaddition of an imine and an alkene) has been studied computationally. researchgate.net These studies help explain the reaction's selectivity and why some pathways are favored over others. researchgate.net Similarly, DFT calculations have been used to understand the preference for the 4-exo-dig cyclization over the 5-endo-dig pathway in the copper-catalyzed synthesis of azetidines from ynamides. nih.gov Quantum chemical investigations have also provided a mechanistic explanation for Baldwin's rules in the context of ring-formation reactions to create 2-arylazetidines. acs.org For this compound, computational models could be used to explore potential synthetic routes, such as the nucleophilic addition of dimethylamine (B145610) to a precursor like 3-azetidinecarbonitrile, or the cyclization of a suitable open-chain precursor. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR, IR) from Theoretical Models

Theoretical models, particularly DFT, are widely used to predict spectroscopic parameters, which serve as a crucial link between a calculated structure and experimental reality. researchgate.net By calculating properties like nuclear magnetic shielding tensors (for NMR) and vibrational frequencies (for IR), computational chemistry can generate predicted spectra for a proposed molecular structure.

These predicted spectra can be compared with experimental data to confirm or aid in structure elucidation. For complex molecules, DFT calculations of ¹H and ¹³C NMR chemical shifts can help assign ambiguous signals, including those of diastereotopic protons or carbons in sterically crowded environments. researchgate.net For this compound, a theoretical IR spectrum would predict the characteristic stretching frequencies for the C≡N (nitrile) group and C-N bonds. Similarly, predicted ¹H and ¹³C NMR spectra would provide the chemical shifts for all unique hydrogen and carbon atoms, aiding in the complete structural assignment of the molecule.

| Spectroscopic Parameter | Calculated Value (Illustrative) | Experimental Value (Illustrative) | Application |

|---|---|---|---|

| 13C Chemical Shift (C≡N) | ~120 ppm | ~118 ppm | Confirms the presence and electronic environment of the nitrile group. |

| 1H Chemical Shift (N-CH3) | ~2.3 ppm | ~2.2 ppm | Assigns the signal for the dimethylamino protons. |

| IR Frequency (C≡N stretch) | ~2250 cm-1 | ~2245 cm-1 | Identifies the nitrile functional group. libretexts.orgstudymind.co.uk |

Note: Values are typical and for illustration purposes. Actual values depend on the specific computational method, basis set, and experimental conditions.

Molecular Docking Studies for Ligand-Target Interactions (Computational Prediction)

Molecular docking has emerged as a powerful and indispensable tool in computational drug discovery, enabling the prediction of the binding orientation and affinity of a ligand to a specific protein target. rjptonline.org This in-silico method is particularly valuable in the study of novel heterocyclic compounds like azetidine derivatives, providing critical insights into their potential as therapeutic agents. The process involves computationally placing a ligand into the binding site of a receptor and evaluating the interactions to identify the most stable binding mode.

In the context of azetidine derivatives, molecular docking studies have been instrumental in elucidating their potential mechanisms of action against various biological targets. These studies help in understanding the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that govern the binding of these compounds to the active sites of proteins.

One area where molecular docking of azetidine derivatives has been applied is in the development of antimicrobial agents. For instance, studies on azetidine-2-one derivatives have utilized molecular docking to predict their binding to the enoyl-acyl carrier protein (enoyl-ACP) reductase, an essential enzyme in bacterial fatty acid synthesis. rjptonline.org By comparing the binding energies and interaction patterns of novel azetidine compounds with standard drugs, researchers can prioritize candidates for synthesis and further biological evaluation. The results from such studies often include data on binding energy, which indicates the stability of the ligand-protein complex, and the specific amino acid residues involved in the interaction.

Another significant application of molecular docking for azetidine derivatives is in the field of oncology. Researchers have designed and evaluated novel azetidin-2-one (B1220530) derivatives as potential inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. researchgate.net In these studies, the crystal structure of the EGFR tyrosine kinase domain is used to dock the proposed azetidine compounds. The fitness scores from these docking simulations help in identifying derivatives with the most favorable binding interactions within the active site. researchgate.net

The general workflow for such a study typically involves:

Preparation of the Ligand and Receptor: The three-dimensional structures of the azetidine derivatives are generated and optimized. The target protein structure is obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: A docking program, such as AutoDock, is used to predict the binding poses of the ligand within the receptor's active site. rjptonline.org

Analysis of Results: The resulting poses are ranked based on their docking scores and binding energies. The interactions between the ligand and the protein are visualized and analyzed to understand the structural basis of binding. rjptonline.orgresearchgate.net

The findings from these computational predictions are crucial for the rational design of more potent and selective azetidine-based inhibitors. While no specific molecular docking studies have been published for this compound, the principles and methodologies applied to other azetidine derivatives provide a clear framework for how such an investigation would be conducted. The insights gained from docking studies on related compounds can guide the selection of potential biological targets for this specific molecule.

Table of Research Findings from Molecular Docking Studies of Azetidine Derivatives:

| Azetidine Derivative Class | Target Protein | Key Findings | Reference |

| Azetidine-2-ones | Enoyl-acyl carrier protein (enoyl-ACP) reductase | Showed potential antitubercular activity through hydrogen bonding interactions. | rjptonline.org |

| Azetidin-2-one derivatives | Epidermal Growth Factor Receptor (EGFR) | Identified compounds with high PLP fitness scores, suggesting potential as anti-proliferative agents. | researchgate.net |

| Azetidine amides | Signal transducer and activator of transcription 3 (STAT3) | Inhibitors directly bind with high affinity to STAT3, demonstrating potential as anticancer agents. | acs.org |

| Azetidin-2-ylacetic acid derivatives | GABA transporter 1 (GAT-1) | Exhibited high potency as GAT-1 inhibitors. | nih.gov |

Advanced Applications in Organic Synthesis and Chemical Biology Research

Role as Building Blocks in the Synthesis of Complex Organic Molecules

The compact and functionally dense nature of 3-(Dimethylamino)azetidine-3-carbonitrile makes it an attractive starting point for constructing more elaborate molecular architectures. The strained azetidine (B1206935) ring provides a rigid framework, while the geminal dimethylamino and cyano groups at the C3 position offer multiple points for chemical modification.

Precursors to Non-Natural Amino Acids and Peptidomimetics

The synthesis of non-natural amino acids is crucial for developing novel peptides with enhanced stability, conformational control, and biological activity. nih.gov Azetidine-based amino acids (Aze) are particularly interesting for protein engineering and creating peptidomimetics. nih.gov The this compound scaffold is a valuable precursor for a specific class of these non-natural amino acids.

The key to its utility lies in the hydrolysis of the nitrile group. Under controlled acidic or basic conditions, the cyano group can be converted to a carboxylic acid, yielding 3-(dimethylamino)azetidine-3-carboxylic acid. This resulting molecule is a quaternary α-amino acid analogue, where the azetidine ring provides conformational restraint.

Synthetic Transformation to a Non-Natural Amino Acid:

Starting Material: this compound

Reaction: Nitrile Hydrolysis (e.g., using HCl or NaOH)

Product: 3-(Dimethylamino)azetidine-3-carboxylic acid

This azetidine-based amino acid can then be incorporated into peptide chains using standard solid-phase or solution-phase peptide synthesis techniques. nih.gov The resulting peptidomimetics exhibit unique structural properties due to the constrained dihedral angles imposed by the azetidine ring, influencing their secondary structure and interaction with biological targets.

Utility in the Synthesis of Alkaloids and Natural Product Analogues

Natural products and their analogues are a rich source of therapeutic agents and biological probes. nih.gov The azetidine motif is found in a number of natural alkaloids, and its synthesis is a topic of significant interest. researchgate.netrsc.org While direct incorporation of this compound into a known natural product synthesis is not widely documented, its structure makes it an ideal starting point for creating analogues of polyhydroxylated pyrrolizidine (B1209537) alkaloids like alexine. nih.gov

The synthesis of such analogues would involve leveraging the functional groups of the azetidine. For example, the nitrile could be reduced to a primary amine, which can then be used in cyclization reactions to form bicyclic systems characteristic of certain alkaloids. The dimethylamino group can be retained to modulate the physicochemical properties, such as basicity and solubility, of the final analogue. The synthesis of alkaloid analogues often involves multi-step sequences where the rigidity and functionality of the azetidine core can guide the stereochemical outcome of subsequent reactions. syrris.jp

Scaffolds for Diverse Heterocyclic Systems

The strained nature of the azetidine ring makes it susceptible to ring-opening reactions, which can be exploited to synthesize other heterocyclic systems. researchgate.net Furthermore, the nitrile and amino functionalities of this compound provide handles for building fused, bridged, and spirocyclic ring systems. nih.gov

The nitrile group is particularly versatile. It can participate in cycloaddition reactions or be transformed into other functional groups, such as tetrazoles (via reaction with azides), which are common bioisosteres for carboxylic acids in medicinal chemistry. nih.gov This versatility allows for the generation of diverse molecular frameworks from a single, readily accessible azetidine scaffold. nih.gov

Exploration in Medicinal Chemistry Research as Pharmacological Tools and Probes (excluding clinical/safety)

The azetidine ring is increasingly recognized as a valuable scaffold in drug discovery due to its ability to impart favorable properties such as metabolic stability, molecular rigidity, and improved solubility. nih.gov The specific substitution pattern of this compound makes it and its derivatives interesting candidates for exploration as pharmacological tools.

Structure-Activity Relationship (SAR) Studies in Chemical Biology Contexts

Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure relates to its biological activity, guiding the design of more potent and selective compounds. academie-sciences.fr Azetidine derivatives have been the subject of numerous SAR studies. nih.govmdpi.com

In the context of this compound, SAR exploration would involve systematic modification of its core structure. For instance, the dimethylamino group could be replaced with other alkylamines or cyclic amines to probe the steric and electronic requirements of a target binding pocket. The nitrile group, or its derivatives like amides or carboxylic acids, could be explored for its role in hydrogen bonding or ionic interactions.

An example of SAR exploration is presented in the table below, based on hypothetical modifications to a core structure derived from this compound for a generic protein target.

This table illustrates a hypothetical SAR study where modifying the N-substituent on the azetidine ring impacts biological activity, with the cyclopropyl (B3062369) group showing the most significant improvement.

Design and Screening in Chemical Libraries

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules, or chemical libraries, for high-throughput screening to identify new biological probes and drug leads. nih.gov Azetidine-based scaffolds are highly valuable in the design of such libraries, particularly for targeting the central nervous system (CNS), where stringent physicochemical properties are required. nih.gov

This compound serves as an excellent starting point for library synthesis. Its functional handles allow for rapid diversification. For example, the secondary amine of the azetidine ring (after potential deprotection if starting from an N-protected variant) can be acylated, alkylated, or used in reductive amination with a diverse set of aldehydes or carboxylic acids. The nitrile can be converted to other functionalities, further expanding the chemical space. This approach allows for the generation of thousands of related compounds from a single core structure. nih.gov The properties of these library members, such as lipophilicity (LogP) and polar surface area (TPSA), can be tailored by the choice of building blocks. researchgate.net

This table outlines potential diversification strategies for a library based on an azetidine-3-carbonitrile (B1291615) scaffold.

In vitro Biological Activity Assessment for Compound Profiling

The azetidine motif is a key component in a variety of biologically active molecules. Although direct enzymatic inhibition or antimicrobial studies for this compound are not prominently documented, research on analogous structures highlights the potential of this chemical class.

Enzymatic Inhibition: Substituted azetidines have been successfully developed as potent and selective enzyme inhibitors. For example, a series of azetidine amides were identified as effective inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in cancer cell signaling. nih.gov These compounds demonstrated the ability to disrupt STAT3 DNA-binding activity with nanomolar potency in in vitro assays. nih.gov Similarly, 3-substituted azetidine carbamates have been discovered as highly efficient and irreversible inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme involved in the endocannabinoid system. nih.gov The optimization of these inhibitors was guided by X-ray crystal structures of the enzyme-inhibitor complex. nih.gov

Antimicrobial and Antiparasitic Studies: The azetidine scaffold has been incorporated into novel antimicrobial and antiparasitic agents. Bicyclic azetidines targeting the Plasmodium falciparum phenylalanyl-tRNA synthetase have shown potent antimalarial activity, with compounds like BRD3914 exhibiting an in vitro efficacy (EC₅₀) of 15 nM against the Dd2 strain of the parasite. nih.gov Furthermore, spirocyclic azetidines equipped with a nitrofuran warhead have demonstrated excellent in vitro activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. mdpi.com Some of these compounds showed lower minimum inhibitory concentrations (MIC) against the H37Rv strain than the first-line drug isoniazid. mdpi.com Other studies have explored synthetic antimicrobial peptide analogs, which, while not directly azetidine-based, show the broad strategies employed in developing new antimicrobial agents. nih.gov

The following table summarizes the in vitro biological activities of various functionalized azetidine derivatives, illustrating the therapeutic potential of this heterocyclic class.

| Compound Class | Target/Organism | Biological Activity | Key Findings |

| Azetidine Amides | STAT3 Protein | Enzymatic Inhibition | Disrupted STAT3 DNA-binding activity with nanomolar IC₅₀ values. nih.gov |

| Azetidine Carbamates | Monoacylglycerol Lipase (MAGL) | Enzymatic Inhibition | Acted as efficient, covalent, and irreversible inhibitors of MAGL. nih.gov |

| Bicyclic Azetidines | Plasmodium falciparum | Antimalarial Activity | BRD3914 showed an EC₅₀ of 15 nM and low cytotoxicity in human cell lines. nih.gov |

| Spirocyclic Azetidines | Mycobacterium tuberculosis | Antimycobacterial Activity | Exhibited high in vitro activity, with some compounds surpassing the potency of isoniazid. mdpi.com |

Applications in Catalysis and Asymmetric Synthesis

The rigid conformation of the azetidine ring makes it an attractive scaffold for the design of chiral ligands and organocatalysts used in asymmetric synthesis. These catalysts are instrumental in producing enantiomerically pure compounds, which is crucial in the pharmaceutical industry.

Chiral azetidine-derived ligands have been employed in a variety of asymmetric transformations since the 1990s. researchgate.net Their utility has been demonstrated in reactions such as the Henry (nitroaldol) reaction, Friedel-Crafts alkylations, and Michael-type additions. researchgate.netbham.ac.uk For instance, copper-azetidine complexes have been used as highly effective catalysts for the asymmetric Henry reaction, achieving excellent enantioselectivity (up to >99.5% ee). bham.ac.uk

The development of organocatalysts, which are small, metal-free organic molecules, has become a significant area of research due to their stability, low cost, and reduced environmental impact. researchgate.netnih.gov Azetidines can serve as the core of chiral amines or more complex structures that function as Brønsted base or acid catalysts, facilitating reactions through the formation of chiral intermediates. frontiersin.org The constrained nature of the azetidine ring helps to create a well-defined chiral environment around the catalytic site, enabling high levels of stereocontrol. researchgate.net

| Catalysis Type | Reaction | Role of Azetidine |

| Transition Metal Catalysis | Asymmetric Henry Reaction | Forms chiral copper-ligand complexes that direct stereochemistry. bham.ac.uk |

| Transition Metal Catalysis | Suzuki-Miyaura Coupling | Serves as a vicinal diamine ligand for palladium catalysts. researchgate.net |

| Organocatalysis | Michael-type Additions | Acts as the chiral backbone for organocatalysts. researchgate.net |

| Organocatalysis | Friedel-Crafts Alkylations | Provides a rigid scaffold for creating a stereoselective catalytic environment. researchgate.net |

Contributions to Material Science and Polymer Chemistry

While direct applications of this compound in material science and polymer chemistry are not well-documented, the unique properties of the azetidine ring suggest its potential as a valuable building block. The high ring strain and defined stereochemistry of azetidine derivatives can be exploited to create novel polymers and functional materials.

Azetidines can be considered sp³-rich scaffolds, which offer a path to escape the "flatland" of aromatic, sp²-heavy molecules often used in materials. mdpi.com This three-dimensionality can lead to materials with novel physical and conformational properties. Although a specific search result lists "3-(Dimethylamino)azetidine-3-carboxamide hydrochloride" under a vendor's material science product line, it does not provide specific applications, instead categorizing it broadly among materials like MOF ligands, polymer materials, and electronic materials. chemscene.com

The nitrile group in this compound is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing multiple points for polymerization or for grafting onto surfaces to create functional materials. The dimethylamino group can impart basicity, hydrophilicity, or metal-coordinating properties to a resulting polymer or material. Therefore, while concrete examples are yet to be published, the compound represents a promising, multifunctional monomer for creating advanced materials.

Future Directions and Emerging Research Areas in Azetidine Chemistry

Development of Innovative and Sustainable Synthetic Methodologies

The construction of the strained azetidine (B1206935) ring has historically been a formidable challenge for synthetic chemists. researchgate.net Recent years, however, have seen a surge in innovative methods that offer greater efficiency, control, and sustainability. These modern strategies are moving away from harsh reagents and multi-step procedures toward more elegant and environmentally benign processes.

Prominent among these are photocatalytic reactions , which use visible light to drive transformations under mild conditions. mit.edu The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, has emerged as a powerful tool for directly forming functionalized azetidines. rsc.org Similarly, the use of earth-abundant and inexpensive copper catalysts in photo-induced reactions is providing new pathways, such as the [3+1] radical cascade cyclization of aliphatic amines with alkynes, to produce highly substituted azetidines. researchgate.netnih.gov

Other significant advances include:

Lanthanide-catalyzed reactions , where catalysts like La(OTf)₃ enable the highly regioselective intramolecular aminolysis of epoxy amines to furnish azetidines with excellent yields and tolerance for sensitive functional groups. frontiersin.org

C-H activation and amination , a strategy that forms the azetidine ring by creating a C-N bond at a previously unactivated carbon-hydrogen bond, representing a highly atom-economical approach. rsc.org

Ring expansion and contraction reactions , such as the expansion of aziridines or the contraction of pyrrolidines, provide alternative routes to the azetidine core. medwinpublishers.com

These methodologies are crucial for the efficient synthesis of complex targets like 3-(Dimethylamino)azetidine-3-carbonitrile, whose geminal dinitrogen and nitrile functionalities demand mild and selective reaction conditions.

Table 1: Comparison of Modern Synthetic Methodologies for Azetidine Synthesis

| Methodology | Catalyst/Conditions | Key Advantages | Relevant Citations |

|---|---|---|---|

| Photocatalysis | Visible Light, Ir(III) or Cu(I) Catalysts | Mild conditions, high functional group tolerance, novel reactivity. | rsc.orgmit.edunih.gov |

| Lanthanide Catalysis | La(OTf)₃, Eu(OTf)₃ | High regioselectivity, tolerance of acid-sensitive groups. | frontiersin.org |

| C-H Amination | Palladium(II) Catalysts | High atom economy, direct functionalization of C-H bonds. | rsc.org |

| Ring Expansion | Dimethylsulfoxonium methylide | Access from readily available aziridines. | organic-chemistry.org |

Advanced Computational Design and Discovery of Novel Azetidine-Containing Systems

The integration of computational chemistry and artificial intelligence (AI) is revolutionizing drug discovery, and azetidine chemistry is no exception. nih.govmdpi.com These advanced digital tools allow researchers to navigate the vastness of chemical space with unprecedented speed and precision, moving beyond traditional trial-and-error experimentation.

Recent breakthroughs demonstrate the power of this approach. Researchers have successfully used computational models to predict the feasibility and outcome of challenging photocatalytic reactions for azetidine synthesis. mit.eduthescience.dev By calculating properties like frontier orbital energies, these models can prescreen reactants and identify pairs likely to form the desired azetidine ring, saving significant time and resources. mit.eduthescience.dev

Furthermore, AI and machine learning (ML) are being deployed for:

De novo drug design : Generative models can design entirely new azetidine-based molecules tailored to bind to specific biological targets with high affinity and selectivity. mdpi.com

Property prediction : AI algorithms can accurately predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of virtual azetidine derivatives, helping to prioritize the synthesis of candidates with better drug-like properties. mdpi.com

Target identification : By analyzing complex biological data, ML can help identify novel therapeutic targets for which azetidine scaffolds would be well-suited. mdpi.comnih.gov

For a molecule like this compound, computational tools could predict its three-dimensional conformation, electronic properties, and potential biological targets, thereby guiding its future synthesis and application.

Table 2: Applications of Computational Tools in Azetidine Research

| Computational Tool | Specific Application | Outcome | Relevant Citations |

|---|---|---|---|

| Density Functional Theory (DFT) | Predicting reaction energetics and pathways. | Guided synthesis of azetidines via photocatalysis. | mit.eduthescience.dev |

| Artificial Intelligence/Machine Learning | Designing novel inhibitor structures. | Discovery of potent Polθ and STAT3 inhibitors. | nih.gov |

| Virtual Screening | Identifying potential drug candidates from large libraries. | Prioritization of compounds for synthesis and testing. | mdpi.com |

| Molecular Docking | Predicting binding modes of azetidines to protein targets. | Rationalizing structure-activity relationships. | mdpi.comresearchgate.net |

Expansion of Azetidine Derivatives in Chemical Space for Diverse Research Applications

The concept of chemical space—the ensemble of all possible molecules—is central to modern drug discovery. The unique, rigid, three-dimensional structure of the azetidine ring makes it an ideal scaffold for exploring new regions of this space. enamine.net By decorating the azetidine core with different functional groups, chemists can create vast libraries of compounds with diverse properties and shapes, increasing the probability of finding hits in high-throughput screening (HTS) campaigns. nih.govfishersci.comthermofisher.com

The conformational rigidity of the azetidine scaffold reduces the entropic penalty upon binding to a biological target, which can lead to higher affinity and selectivity. enamine.net This principle is being actively exploited in several areas:

CNS-Focused Libraries : The stringent requirements for molecules to cross the blood-brain barrier make rigid scaffolds like azetidines highly attractive for developing treatments for neurological disorders. nih.govsciencedaily.com

Targeted Inhibitors : Azetidine-based compounds have been successfully developed as potent and selective inhibitors for critical disease targets, including STAT3 in cancer and the parasite enzyme phenylalanyl-tRNA synthetase in malaria. nih.govacs.org

Fragment-Based Drug Discovery (FBDD) : Small, azetidine-containing fragments serve as excellent starting points for building more complex and potent drug candidates. enamine.net

A building block like this compound, with its vicinal amino and cyano groups at a quaternary center, offers multiple vectors for chemical diversification. The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, while the dimethylamino group can be further functionalized, allowing for the rapid generation of a library of unique, sp³-rich molecules. nih.gov

Table 3: Examples of Azetidine Derivatives in Diverse Research Applications

| Azetidine Derivative Class | Research Application | Key Finding/Advantage | Relevant Citations |

|---|---|---|---|

| Spirocyclic Azetidines | CNS-focused libraries | Optimized physicochemical properties for blood-brain barrier penetration. | nih.gov |

| Bicyclic Azetidines | Antimalarial agents | Activity against multiple stages of the Plasmodium falciparum lifecycle. | acs.org |

| (R)-Azetidine-2-carboxamides | STAT3 inhibitors for oncology | Sub-micromolar potency and selectivity over other STAT proteins. | nih.gov |

| Azetidine-based polycyclic compounds | Energetic materials | Increased nitrogen content and ring strain for higher energy release. | nih.gov |

Interdisciplinary Research at the Interface of Synthetic Organic Chemistry and Chemical Biology

The convergence of synthetic chemistry and chemical biology is creating powerful new synergies. Synthetic chemists can build novel molecular tools, while chemical biologists can use these tools to probe and manipulate complex biological systems. Azetidine chemistry is a fertile ground for this type of interdisciplinary research.

A key area of focus is understanding and harnessing the biosynthesis of azetidine-containing natural products . rsc.org For instance, researchers have elucidated the enzymatic pathways that produce azetidine-2-carboxylic acid (a toxic mimic of proline) and azetidomonamides, revealing novel S-adenosylmethionine (SAM)-dependent enzymes that forge the strained ring. nih.govnih.gov

This knowledge inspires further innovation:

Biocatalysis and Directed Evolution : Scientists are engineering enzymes, such as cytochrome P450 variants, to perform "new-to-nature" reactions, including the highly enantioselective ring expansion of aziridines to produce chiral azetidines. This approach offers unparalleled stereocontrol that is difficult to achieve with traditional catalysts.

Peptidomimetics and Chemical Probes : Azetidine-2-carboxylic acid and its derivatives are widely used to replace proline in peptides. This substitution can enforce specific conformations, increase metabolic stability, and modulate biological activity, making these compounds valuable probes for studying protein structure and function. nih.gov

Combinatorial Biosynthesis : By introducing an AZE synthase into the metabolic pathway of another natural product, scientists have successfully engineered bacteria to produce novel "azabicyclene" analogues, demonstrating the potential to generate new bioactive compounds by mixing and matching biosynthetic machinery. nih.gov

In this context, a synthetic molecule like this compound could serve as a novel, non-natural amino acid analogue for incorporation into peptides, or as a scaffold for designing specific enzyme inhibitors to probe biological pathways.

Table 4: Highlights of Interdisciplinary Research in Azetidine Chemistry

| Research Area | Key Finding | Significance | Relevant Citations |

|---|---|---|---|

| Natural Product Biosynthesis | Identification of AZE synthase, an enzyme that creates azetidine-2-carboxylic acid from SAM. | Provides a molecular framework for understanding and engineering azetidine formation in nature. | nih.govnih.gov |

| Biocatalysis | Engineered cytochrome P450s catalyze the enantioselective one-carbon ring expansion of aziridines. | A new-to-nature enzymatic reaction for synthesizing valuable chiral azetidines. | |

| Combinatorial Biosynthesis | Introduction of an AZE synthase into a separate pathway to create novel hybrid molecules. | Demonstrates a platform for generating new azetidine-containing metabolites. | nih.gov |

| Chemical Biology | Use of bicyclic azetidines to target a key enzyme in the malaria parasite. | Development of a promising new class of antimalarial drugs with a novel mechanism of action. | acs.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.